

2-Bromo-5-chloro-3-fluoroisonicotinic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Bromo-5-chloro-3-fluoroisonicotinic acid

Cat. No.: B1337498

[Get Quote](#)

Technical Guide: 2-Bromo-5-chloro-3-fluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of **2-Bromo-5-chloro-3-fluoroisonicotinic acid** (CAS No: 514798-01-7), a halogenated pyridine derivative. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide summarizes fundamental properties and outlines potential applications and synthetic strategies based on available information. The content herein is intended to serve as a foundational resource for research and development activities.

Molecular Structure and Properties

2-Bromo-5-chloro-3-fluoroisonicotinic acid is a synthetic organic compound and a derivative of isonicotinic acid, which is a form of vitamin B3 (niacin). The pyridine ring is substituted with three different halogen atoms (bromine, chlorine, and fluorine) and a carboxylic acid group at the 4-position. This high degree of halogenation imparts unique electronic properties that are of interest in medicinal chemistry and material science.^[1] The compound is typically supplied as a solid with a purity of 97-98%.^{[2][3]}

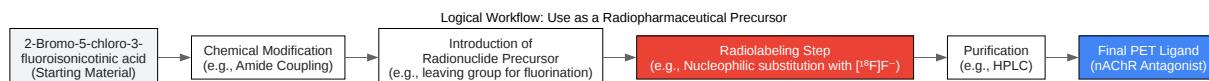
Table 1: Physicochemical and Identification Properties

Property	Value	Source
IUPAC Name	2-bromo-5-chloro-3-fluoropyridine-4-carboxylic acid	[1]
CAS Number	514798-01-7	[1] [3] [4]
Molecular Formula	C ₆ H ₂ BrClFNO ₂	[1] [2] [4]
Molecular Weight	254.44 g/mol	[1] [2] [4]
Physical Form	Solid	[1]
Typical Purity	97%	[3] [4]
Recommended Storage	2-8°C	[4]
InChI Key	QRVYYWFRDLOAQR-UHFFFAOYSA-N	[1]
Canonical SMILES	C1=C(C(=C(C(=N1)Br)F)C(=O)O)Cl	[1]

Note: Detailed experimental data such as melting point, solubility, and pKa are not readily available in published literature.

Potential Applications and Biological Activity

While comprehensive biological studies are limited, existing information suggests two primary areas of application for this compound.


Antimicrobial Research

Some halogenated derivatives of isonicotinic acid are known for their antibacterial effects.[\[1\]](#) A 2012 study in "Bioorganic & Medicinal Chemistry Letters" reportedly investigated **2-Bromo-5-chloro-3-fluoroisonicotinic acid** and found it to possess moderate antibacterial activity against certain Gram-positive bacteria.[\[1\]](#) However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, and the detailed experimental protocols from

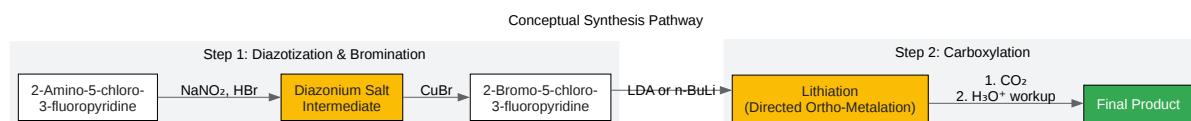
this study are not publicly accessible. Further research would be required to validate these preliminary findings and determine the mechanism of action.[\[1\]](#)

Precursor in Radiopharmaceutical Synthesis

The compound has been identified as a potential starting material for the synthesis of radiopharmaceuticals.[\[1\]](#) Specifically, it was cited as a precursor for developing novel radiofluorinated antagonists for the nicotinic acetylcholine receptor (nAChR), intended for use in Positron Emission Tomography (PET) imaging, according to a 2018 study in "Nuclear Medicine and Biology".[\[1\]](#) The multi-halogenated structure provides a scaffold that can be further modified to incorporate a radionuclide like Fluorine-18. A logical workflow for this application is outlined below.

[Click to download full resolution via product page](#)

Workflow for PET Ligand Synthesis.


Chemical Synthesis

A validated, step-by-step experimental protocol for the synthesis of **2-Bromo-5-chloro-3-fluoroisonicotinic acid** is not available in the public domain. However, based on general principles of heterocyclic chemistry and patent literature for related compounds, a multi-step synthesis from a suitable pyridine precursor is the most plausible route.

Proposed General Synthetic Strategy

The synthesis would likely begin with a pre-functionalized pyridine ring, followed by sequential halogenation and the introduction or modification of the carboxylic acid group. One possible conceptual pathway involves the Sandmeyer reaction on an amino-pyridine precursor to install the bromo group, followed by carboxylation.

- Starting Material: A key intermediate would be a compound like 2-Amino-5-chloro-3-fluoropyridine.
- Diazotization & Bromination: The amino group can be converted to a diazonium salt and subsequently replaced with bromine, a common method for introducing halogens onto aromatic rings.
- Carboxylation: The final step would be the introduction of the carboxylic acid group at the 4-position, potentially via lithiation followed by quenching with carbon dioxide.

[Click to download full resolution via product page](#)

A plausible multi-step synthesis route.

Detailed Protocol for a Key Precursor: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine

While a protocol for the final acid is unavailable, a detailed experimental method for the synthesis of the direct precursor, 2-Bromo-5-chloro-3-fluoropyridine, has been described. This procedure serves as a validated starting point for the subsequent carboxylation step.

Materials:

- 2-Amino-5-chloro-3-fluoropyridine (5.0 g, 34 mmol)
- 48% Hydrobromic acid (HBr) solution (20 mL)
- Bromine (Br₂) (5.24 mL, 102.3 mmol)

- Sodium nitrite (NaNO₂) (5.88 g, 85.3 mmol)
- Sodium hydroxide (NaOH) (12 g, 306 mmol)
- Deionized water
- Diethyl ether
- Anhydrous sodium sulfate
- Saturated brine solution

Procedure:

- To a stirred solution of 48% HBr (20 mL) cooled to 0°C, slowly add 2-Amino-5-chloro-3-fluoropyridine (5.0 g).
- Add Bromine (5.24 mL) dropwise to the mixture over 20 minutes while maintaining the temperature at 0°C.
- Cool the reaction mixture to -10°C.
- Prepare a solution of NaNO₂ (5.88 g) in water (20 mL) and add it slowly to the reaction mixture over 1.5 hours. Continue stirring for an additional 30 minutes.
- Prepare a solution of NaOH (12 g) in water (20 mL) and add it to the mixture over 30 minutes, allowing the reaction to gradually warm to room temperature.
- Extract the mixture with diethyl ether (3 x 100 mL).
- Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate under reduced pressure to yield the product, 2-bromo-5-chloro-3-fluoropyridine, as a pale yellow solid.

Conclusion

2-Bromo-5-chloro-3-fluoroisonicotinic acid is a chemical intermediate with potential utility in the development of novel antimicrobial agents and as a building block for complex molecules like PET imaging ligands. However, there is a significant lack of publicly available, in-depth technical data, including validated synthesis protocols for the final compound, comprehensive physicochemical properties, and detailed biological activity studies. The information presented in this guide is based on limited sources and should be used as a starting point for further empirical investigation. Researchers are encouraged to perform their own validation and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Bromo-5-chloro-3-fluoroisonicotinic acid | 514798-01-7 [smolecule.com]
- 2. appretech.com [appretech.com]
- 3. 514798-01-7 Cas No. | 2-Bromo-5-chloro-3-fluoroisonicotinic acid | Apollo [store.apolloscientific.co.uk]
- 4. 2-Bromo-5-chloro-3-fluoroisonicotinic acid - 羰基化合物 - 西典实验 [seedior.com]
- To cite this document: BenchChem. [2-Bromo-5-chloro-3-fluoroisonicotinic acid molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1337498#2-bromo-5-chloro-3-fluoroisonicotinic-acid-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com